(E)-C-HDMAPP ammonium
Description
Dimethylallyl diphosphate (DMAPP) is a pivotal five-carbon (C5) isoprenoid precursor involved in the biosynthesis of over 30,000 terpenoid compounds . It is synthesized via the isomerization of isopentenyl diphosphate (IPP) by isopentenyl diphosphate isomerase (IDI), which confers DMAPP with a highly nucleophilic allylic diphosphate structure . DMAPP serves as the initiating substrate for prenyltransferases, enabling the formation of larger isoprenoids such as geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15) through sequential head-to-tail condensations with IPP . Additionally, DMAPP participates in "irregular" non-head-to-tail condensations to generate specialized metabolites like chrysanthemyl diphosphate (CPP) and lavandulyl diphosphate (LPP) . Its concentration dynamically regulates enzymatic activity and metabolic flux in both the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways .
Properties
IUPAC Name |
3-methylbut-2-enyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIDRCWHNCKSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189331 | |
| Record name | 3,3-Dimethylallyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dimethylallylpyrophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
358-72-5 | |
| Record name | Dimethylallyl pyrophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylallyl pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylallyl Diphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01785 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,3-Dimethylallyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylallylpyrophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234 - 238 °C | |
| Record name | Dimethylallylpyrophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylallyl diphosphate can be synthesized through both chemical and enzymatic methods. One common chemical synthesis route involves the phosphorylation of dimethylallyl alcohol using phosphorus oxychloride and triethylamine in anhydrous conditions. The reaction typically requires a temperature of around 0°C to 5°C and an inert atmosphere to prevent hydrolysis .
Industrial Production Methods
In industrial settings, dimethylallyl diphosphate is often produced via biotechnological methods. This involves the use of genetically engineered microorganisms, such as Escherichia coli, which are capable of overproducing the compound through the mevalonate pathway. The microorganisms are cultured in bioreactors under controlled conditions, including optimal pH, temperature, and nutrient supply, to maximize yield .
Chemical Reactions Analysis
Types of Reactions
Dimethylallyl diphosphate undergoes various chemical reactions, including:
Isomerization: It can be isomerized to isopentenyl diphosphate by the enzyme isopentenyl diphosphate isomerase.
Common Reagents and Conditions
Condensation: The condensation reactions require the presence of prenyltransferase enzymes and occur under similar physiological conditions.
Major Products
Geranyl Diphosphate: Formed by the condensation of dimethylallyl diphosphate with isopentenyl diphosphate.
Farnesyl Diphosphate: Formed by the successive addition of isopentenyl diphosphate units to geranyl diphosphate.
Scientific Research Applications
Scientific Research Applications
- Isoprenoid biosynthesis research: DMAPP is a key intermediate in the MEP (methylerythritol phosphate) pathway, which is responsible for the production of isoprenoids in bacteria, plants, and some eukaryotic organisms . Understanding the regulation and manipulation of DMAPP levels is critical for enhancing the production of specific isoprenoids .
- Enzymatic assays and metabolic engineering: DMAPP is used in enzymatic assays to study the activity of enzymes involved in isoprenoid biosynthesis . It serves as a substrate or product in reactions catalyzed by enzymes like prenyltransferases and isomerases. Metabolic engineering strategies often focus on optimizing the supply of DMAPP to improve the yield of desired isoprenoid products .
- Volatile organic compound (VOC) studies: DMAPP's role in the production of volatile plant terpenoids, such as isoprene and methylbutenol (MBO), has implications for understanding plant-environment interactions . Studies have shown that DMAPP production is light-dependent and varies among plant species, correlating with their capacity to emit isoprene .
- Discovery of biosynthetic gene clusters: DMAPP is identified as an isoprenoid substrate in the exploration of biosynthetic gene clusters and secondary metabolites .
- Understanding enzyme mechanisms: DMAPP is used to study the catalytic properties of enzymes like IPP/DMAPP methyltransferases, which provide access to novel terpene-derived structures .
Biotechnological and Industrial Applications
- Production of isoprenoid-based biofuels: Isoprenoids are precursors to biofuels, fragrances, and pharmaceuticals. Improving DMAPP availability is essential for the efficient microbial production of these valuable compounds .
- Enzymatic production of DMAPP: Enzymatic methods have been developed to produce DMAPP from dimethylallyl alcohol (DMA) using promiscuous kinases and isopentenyl phosphate kinases . These methods offer a simpler route for DMAPP synthesis compared to recreating the entire MEP or MVA pathways in vitro .
- Potential pharmaceutical applications: Isoprenoids, derived from DMAPP, have a wide range of biological activities and are used as pharmaceuticals .
- Agricultural applications: Isoprenoids play crucial roles in plant defense, hormone signaling, and other processes, making DMAPP a relevant molecule in agricultural research .
Case Studies
- ** светDiurnal Variation of DMAPP in Plants: Studies on cottonwood (Populus deltoides) have demonstrated that DMAPP levels in leaves change throughout the day, correlating with light intensity . This diurnal variation is associated with the plant's capacity to emit isoprene, highlighting the importance of DMAPP in regulating volatile terpenoid production .
- Adaptation of Hydroxymethylbutenyl Diphosphate Reductase (HDR): Research has shown that specific HDR enzymes can influence the DMAPP:IPP ratio, which is crucial for the production of various isoprenoids . Selecting the appropriate HDR enzyme is essential to balance pathway flux and avoid DMAPP toxicity in engineered microorganisms .
- One-Pot Enzymatic Cascade for DMAPP Production: A stable and efficient enzymatic cascade was developed using promiscuous kinase (SfPK) and isopentenyl phosphate kinase (MtIPK) to produce DMAPP from DMA . This method achieved a maximum DMAPP production of 1.23 mM at 1 hour under optimal conditions .
Data Table: Enzymes Utilizing DMAPP
Mechanism of Action
Dimethylallyl diphosphate exerts its effects through its role as a key intermediate in the biosynthesis of terpenoids. It acts as a substrate for various enzymes, including prenyltransferases, which catalyze the formation of larger isoprenoid compounds. The molecular targets of dimethylallyl diphosphate include farnesyl pyrophosphate synthase and isopentenyl-diphosphate delta-isomerase 1 . These enzymes facilitate the conversion of dimethylallyl diphosphate into other essential biomolecules through a series of condensation and isomerization reactions .
Comparison with Similar Compounds
Data Tables
Table 1: Kinetic Parameters of DMAPP in Prenyltransferase Reactions
Table 2: Structural and Functional Contrasts Between DMAPP and IPP
| Feature | DMAPP | IPP |
|---|---|---|
| Double Bond Position | Between C2 and C3 (allylic) | Between C3 and C4 (homoallylic) |
| Enzyme Binding Sites | S1 (allylic site in prenyltransferases) | S2 (homoallylic site) |
| Biological Role | Chain initiation | Chain elongation |
Biological Activity
Dimethylallyl diphosphate (DMAPP) is a crucial five-carbon diphosphate that serves as a key intermediate in the biosynthesis of isoprenoids, a diverse class of natural compounds with significant biological activities. This article explores the biological activity of DMAPP, focusing on its metabolic pathways, interactions with biological systems, and implications for pharmacology and biochemistry.
1. Overview of DMAPP
DMAPP is synthesized through two primary metabolic pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. These pathways are responsible for producing not only DMAPP but also its isomer, isopentenyl pyrophosphate (IPP), which are both essential for the synthesis of various isoprenoids including terpenes, steroids, and vitamins.
1.1 Metabolic Pathways
- Mevalonate Pathway : Initiates with the condensation of acetyl-CoA to form HMG-CoA, which is subsequently converted to DMAPP through several enzymatic reactions.
- Methylerythritol Phosphate Pathway : Involves the conversion of glyceraldehyde 3-phosphate and pyruvate into DMAPP through a series of enzymatic steps.
2. Biological Functions and Mechanisms
DMAPP plays a significant role in various biological processes due to its function as a prenyl donor in the biosynthesis of prenylated compounds. These compounds exhibit enhanced lipophilicity, improving their bioactivity and interaction with cellular targets.
2.1 Activation of TRPV Channels
Recent studies have demonstrated that DMAPP activates transient receptor potential vanilloid 4 (TRPV4) channels, which are involved in nociception and inflammation:
- Experimental Findings : DMAPP administration leads to increased intracellular calcium levels in sensory neurons and keratinocytes expressing TRPV4. This activation correlates with behavioral nociceptive responses in animal models .
- Mechanism : The activation of TRPV4 by DMAPP results in acute pain sensations and inflammatory responses, highlighting its potential role as an endogenous pain mediator.
3.1 Enzymatic Production of DMAPP
A study explored the enzymatic production of DMAPP from dimethylallyl phosphate (DMAP) using promiscuous kinases coupled with isopentenyl phosphate kinases. The optimal conditions for this process were identified as follows:
| Parameter | Optimal Value |
|---|---|
| pH | 7.0 |
| Temperature | 35 °C |
| ATP Concentration | 10 mM |
| DMA Concentration | 80 mM |
| Maximum DMAPP Production | 1.23 mM |
This method demonstrates an efficient approach to synthesize DMAPP for further applications in isoprenoid production .
3.2 Toxicity and Biological Demands
Research has indicated that while DMAPP is essential for growth and survival in certain bacterial models (e.g., Bacillus subtilis), excessive concentrations may lead to cytotoxic effects. Controlled delivery systems have been developed to manage the levels of DMAPP and its derivatives effectively .
4. Implications for Pharmacology
The ability of DMAPP to enhance the bioactivity of natural compounds through prenylation opens avenues for drug development:
- Prenylated Flavonoids : Compounds like icaritin, which are derived from prenylated flavonoids, demonstrate improved pharmacological properties due to their enhanced affinity for target proteins .
- Therapeutic Potential : Understanding the mechanisms through which DMAPP influences cellular signaling pathways could lead to novel therapeutic strategies for managing pain and inflammation.
Q & A
Q. What are the primary methodologies for quantifying DMAPP levels in plant and microbial systems?
DMAPP quantification typically involves acid hydrolysis followed by gas chromatography (GC) with reduction gas detection. This method converts DMAPP to volatile isoprene, allowing precise measurement without metabolite extraction . For microbial systems (e.g., Bacillus subtilis), cell samples are directly acidified to destroy enzymatic activity, ensuring stable DMAPP measurement. Calibration curves using synthetic DMAPP standards are critical for accuracy, with reported detection limits of ~6 pmol (OD600)<sup>−1</sup> in yeast .
Q. How does DMAPP biosynthesis differ between the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways?
In the MVA pathway, DMAPP is synthesized via isomerization of IPP (isopentenyl diphosphate) by IDI1 (isopentenyl-diphosphate isomerase), whereas in the MEP pathway, DMAPP is directly produced alongside IPP. Critical enzymes like Dxs (1-deoxy-D-xylulose-5-phosphate synthase) in the MEP pathway are feedback-inhibited by DMAPP, requiring kinetic assays (e.g., <sup>14</sup>C-labeled substrate tracking) to study regulation .
Q. What experimental controls are essential when studying DMAPP-dependent prenyltransferase activity?
Controls should include:
- Enzyme-free reactions to rule out non-enzymatic DMAPP hydrolysis.
- Mg<sup>2+</sup> chelation (e.g., using EDTA) to confirm metal ion dependency.
- Competitive inhibition assays with DMAPP analogs (e.g., fluorinated derivatives) to validate substrate specificity .
Advanced Research Questions
Q. How can discrepancies in reported DMAPP levels across studies (e.g., plant leaves vs. microbial cultures) be reconciled?
Discrepancies often arise from:
- Sampling protocols : Light-adapted Populus deltoides leaves show 3.5× higher DMAPP levels than dark-adapted ones due to MEP pathway activation .
- Growth phase : Microbial DMAPP pools vary log-phase vs. stationary phase (e.g., Saccharomyces cerevisiae: 6.3 vs. <2 pmol (OD600)<sup>−1</sup>). Standardizing harvest timing and quenching methods (e.g., cold methanol) minimizes variability .
Q. What strategies resolve DMAPP limitation in metabolic engineering of terpenoid pathways?
Key approaches include:
- Enzyme engineering : Overexpression of IDI1 and tHMGR (truncated HMG-CoA reductase) to enhance DMAPP flux in Saccharomyces cerevisiae .
- Compartmentalization : Targeting DMAPP synthesis to mitochondria or peroxisomes to avoid cytosolic feedback inhibition .
- Dynamic regulation : CRISPRi/dCas9 systems to downregulate competing pathways (e.g., sterol synthesis) during terpenoid production .
Q. How do DMAPP-protein interactions (e.g., BTN3A1/BTN2A1 complexes) influence γδ T cell activation?
Structural studies (e.g., X-ray crystallography at 2.29 Å resolution) reveal DMAPP acts as a "molecular glue," bridging BTN3A1 and BTN2A1 B30.2 domains. Critical residues (e.g., BTN3A1 H351/Y352) form hydrogen bonds stabilizing the complex, validated via ITC (isothermal titration calorimetry) and mutagenesis (e.g., W350A mutants abolish TNF-α release) .
Methodological Challenges and Best Practices
Q. What are the limitations of current DMAPP detection methods, and how can they be addressed?
- Sensitivity : GC-based methods struggle with sub-picomolar DMAPP levels. Solutions include derivatization with fluorescent tags (e.g., coumarin-based probes) for LC-MS/MS detection .
- Artifact generation : Acid hydrolysis may degrade labile DMAPP derivatives. Neutral pH extraction with cold organic solvents (e.g., acetonitrile) preserves integrity .
Q. How should researchers design experiments to study DMAPP feedback regulation in the MEP pathway?
- Enzyme kinetics : Use purified Dxs with varying DMAPP concentrations and monitor TPP (thiamine pyrophosphate) co-factor competition via UV-Vis spectroscopy .
- In vivo modulation : CRISPR-Cas9 knockout of idi1 in MVA-dependent organisms forces reliance on MEP-derived DMAPP, isolating regulatory effects .
Data Management and Reproducibility
Q. What metadata standards are critical for DMAPP-related datasets in public repositories?
Follow FAIR principles:
- Context : Include growth conditions (light, temperature), sampling timepoints, and normalization methods (e.g., OD600 vs. dry weight).
- Instrumentation : GC/LC-MS parameters (column type, detector settings) .
Q. How can DMAPP flux analysis be integrated into genome-scale metabolic models (GEMs)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
